- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

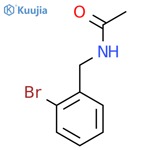

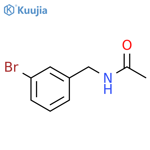

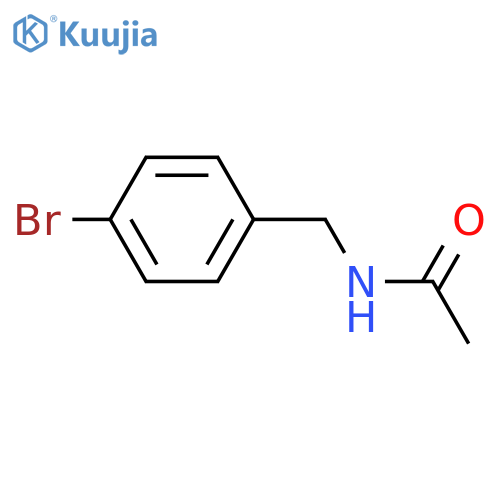

Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

90561-76-5 structure

Nome del prodotto:N-(4-Bromophenyl)methylacetamide

N-(4-Bromophenyl)methylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- Acetamide, N-[(4-bromophenyl)methyl]-

- N-acetyl-4-bromobenzylamine

- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)

- N-[(4-Bromophenyl)methyl]acetamide (ACI)

- N-(4-Bromobenzyl)acetamide

- C78568

- EN300-101529

- Z816034502

- 90561-76-5

- SB79635

- DTXSID701297837

- SCHEMBL540769

- 1Z-0016

- DA-40688

- CS-0197491

- MFCD14659390

- N-[(4-bromophenyl)methyl]acetamide

- AKOS008842263

- N-(4-Bromophenyl)methylacetamide

-

- Inchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

- Chiave InChI: HBBBWKUVJSIFKV-UHFFFAOYSA-N

- Sorrisi: O=C(C)NCC1C=CC(Br)=CC=1

Proprietà calcolate

- Massa esatta: 226.99458g/mol

- Massa monoisotopica: 226.99458g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 153

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.6

- Superficie polare topologica: 29.1Ų

N-(4-Bromophenyl)methylacetamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101529-5.0g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 5.0g |

$991.0 | 2025-02-21 | |

| TRC | N498428-250mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 250mg |

$ 320.00 | 2022-06-02 | ||

| TRC | N498428-50mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |

N-(4-Bromobenzyl)acetamide |

90561-76-5 | 98% | 1g |

¥1142.00 | 2024-04-26 | |

| Enamine | EN300-101529-0.1g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.1g |

$89.0 | 2025-02-21 | |

| Enamine | EN300-101529-0.25g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.25g |

$128.0 | 2025-02-21 | |

| Aaron | AR00H59L-250mg |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 250mg |

$51.00 | 2025-01-24 | |

| 1PlusChem | 1P00H519-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$363.00 | 2024-04-20 | |

| Aaron | AR00H59L-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$422.00 | 2025-01-24 | |

| TRC | N498428-25mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 25mg |

$ 50.00 | 2022-06-02 |

N-(4-Bromophenyl)methylacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C

Riferimento

- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile

Riferimento

- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt

Riferimento

- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt

Riferimento

- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol

Riferimento

- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 5 h, 0 °C → rt

1.2 5 h, 0 °C → rt

Riferimento

- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h

Riferimento

- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

Riferimento

- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C

Riferimento

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C

Riferimento

- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C

Riferimento

- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C

Riferimento

- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

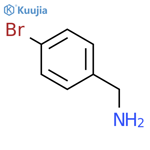

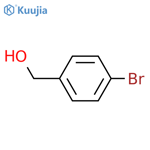

- 4-Bromobenzylamine

- 4-Bromobenzyl alcohol

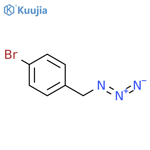

- 1-(azidomethyl)-4-bromobenzene

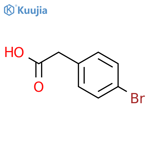

- 2-(4-bromophenyl)acetic acid

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Letteratura correlata

-

Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926

90561-76-5 (N-(4-Bromophenyl)methylacetamide) Prodotti correlati

- 2089562-57-0(1-(2-Azidoethyl)-1H-pyrazol-5-amine)

- 2137989-98-9(N-{2,2-difluoro-3-[methyl(propan-2-yl)amino]propyl}cyclopropanamine)

- 2229530-70-3(2-(1-benzyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine)

- 33570-04-6(Bilobalide)

- 3706-57-8(Pentane, 1-bromo-4-methoxy-)

- 1431470-22-2(2-Pyridinecarbonitrile, 5-(3-formylphenyl)-)

- 1806377-69-4(1-Bromo-3-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one)

- 123212-53-3(Ethyl 3-O-benyl-4,6-O-(R)-phenylmethylene-1-thio-a-D-Mannopyranoside)

- 1436295-17-8(N-{3-chloro-4-(prop-2-yn-1-yl)aminophenyl}acetamide)

- 221158-95-8((1R,2S)-2-aminocyclobutanecarboxylic acid)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso